molecular formula C18H14IN3O4S B11694628 (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11694628
M. Wt: 495.3 g/mol
InChI Key: JTZMQJPPODAYQC-NVNXTCNLSA-N
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Description

The compound (2Z,5Z)-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is notable for its unique structure, which includes a thiazolidinone ring, a dimethylphenyl group, and a hydroxy-iodo-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethylphenyl halide reacts with the thiazolidinone intermediate.

    Addition of the Hydroxy-Iodo-Nitrophenyl Group: The final step involves the condensation of the thiazolidinone intermediate with a hydroxy-iodo-nitrophenyl aldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodo position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, the compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine

The compound is being investigated for its therapeutic potential in treating infections and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z,5Z)-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer a wide range of biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C18H14IN3O4S

Molecular Weight

495.3 g/mol

IUPAC Name

(5Z)-2-(3,5-dimethylphenyl)imino-5-[(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14IN3O4S/c1-9-3-10(2)5-12(4-9)20-18-21-17(24)15(27-18)8-11-6-13(19)16(23)14(7-11)22(25)26/h3-8,23H,1-2H3,(H,20,21,24)/b15-8-

InChI Key

JTZMQJPPODAYQC-NVNXTCNLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)I)O)[N+](=O)[O-])/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)O)[N+](=O)[O-])S2)C

Origin of Product

United States

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